molecular formula C18H17BrN2OS B12448384 2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole

2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole

Cat. No.: B12448384
M. Wt: 389.3 g/mol
InChI Key: RWLFHYOICCWJGK-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with 4-butoxybenzoyl chloride in the presence of a base to form an intermediate, which then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production methods for thiadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the sulfur and nitrogen atoms in the ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell signaling, DNA replication, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-(4-butoxyphenyl)-1,3,4-thiadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(2-Chlorophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    2-(2-Bromophenyl)-5-phenyl-1,3,4-thiadiazole: Lacks the butoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and butoxy groups, which can influence its chemical reactivity, solubility, and biological activity. These functional groups can enhance its potential as a versatile compound for various applications.

Properties

Molecular Formula

C18H17BrN2OS

Molecular Weight

389.3 g/mol

IUPAC Name

2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole

InChI

InChI=1S/C18H17BrN2OS/c1-2-3-12-22-14-10-8-13(9-11-14)17-20-21-18(23-17)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3

InChI Key

RWLFHYOICCWJGK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3Br

Origin of Product

United States

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